1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one
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Overview
Description
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one is a compound belonging to the naphthopyran family. Naphthopyrans are known for their unique photochromic properties, which make them valuable in various applications, including photochromic lenses and smart materials
Preparation Methods
The synthesis of 1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one typically involves multi-step reactions. One common synthetic route includes the reaction of 9-methoxy-3H-naphtho[2,1-b]pyran-3-one with chloromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to achieve consistent quality and efficiency .
Chemical Reactions Analysis
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Ring-Opening Reactions: Under specific conditions, the naphthopyran ring can open, leading to the formation of merocyanine dyes.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic and mechanochemical reactions. Upon exposure to light or mechanical force, the compound undergoes a ring-opening reaction, leading to the formation of intensely colored merocyanine dyes . These dyes can interact with various molecular targets and pathways, making the compound useful in applications requiring color change or stress detection .
Comparison with Similar Compounds
1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one can be compared with other naphthopyran derivatives such as:
2-Chloromethyl-5-OH-4H-pyran-4-one: Known for its antimicrobial and antifungal activities.
4,8-Dihydropyrano[3,2-b]pyrans: These compounds exhibit significant colorability and are used in fluorescence modulation and photochromic dyes.
The uniqueness of this compound lies in its specific photochromic and mechanochemical properties, which make it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
861820-84-0 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(chloromethyl)-9-methoxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C15H11ClO3/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-16)6-14(17)19-13/h2-7H,8H2,1H3 |
InChI Key |
ZAGHBDWEJYQFGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC3=C2C(=CC(=O)O3)CCl |
Origin of Product |
United States |
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